β1-Selectivity: Denopamine vs. Dobutamine, Prenalterol, Isoproterenol
Denopamine exhibits a β1/β2 selectivity ratio of 4.1 based on Ki values (KiH=545 nM, KiL=2205 nM), which is superior to dobutamine (1.1), prenalterol (2.6), and isoproterenol (1.5) in the same rat membrane binding assay [1]. In human β-adrenergic receptors expressed heterologously, denopamine displays a 7-fold lower inhibition constant for β1 vs. β2 AR and a 7-fold greater potency in stimulating adenylyl cyclase activity in β1-expressing cells compared to β2-expressing cells [2].
| Evidence Dimension | β1/β2 selectivity ratio |
|---|---|
| Target Compound Data | KiL/KiH = 4.1 (rat); 7-fold β1 selectivity (human) |
| Comparator Or Baseline | Dobutamine (1.1), Prenalterol (2.6), Isoproterenol (1.5), Norepinephrine (3.3) |
| Quantified Difference | Denopamine selectivity ratio 4.1 vs. dobutamine 1.1 (3.7× higher); 7-fold β1 preference in human cells |
| Conditions | Rat heart (β1) and lung (β2) membranes, 3H-dihydroalprenolol binding; human β1/β2 AR in heterologous expression system |
Why This Matters
Higher β1-selectivity minimizes off-target β2-mediated effects (vasodilation, tremor), making denopamine a more precise tool for studying cardiac-specific β1 signaling and a safer inotropic option than less selective comparators.
- [1] Nagao T, et al. Studies on the affinity and selectivity of denopamine (TA-064), a new cardiotonic agent, for beta-adrenergic receptors. Jpn J Pharmacol. 1985;38(3):235-241. View Source
- [2] Lemoine H, et al. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of denopamine for the human beta adrenergic receptors. J Pharmacol Exp Ther. 1993. View Source
